molecular formula C7H14Cl2N4 B2435169 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride CAS No. 2416235-02-2

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride

Cat. No.: B2435169
CAS No.: 2416235-02-2
M. Wt: 225.12
InChI Key: IFPQNVUJBNWAGL-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride is a chemical compound with a complex structure that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine core. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-5-6(8)7-9-3-2-4-11(7)10-5;;/h9H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBMVVWVHUITPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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